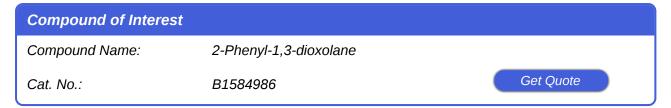


Spectroscopic Data of 2-Phenyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenyl-1,3-dioxolane**, a valuable heterocyclic compound frequently utilized as a protecting group for benzaldehyde in organic synthesis and as a key structural motif in various pharmacologically active molecules. The elucidation of its structure through modern spectroscopic techniques is fundamental for its application in research and development. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₂ [1][2]
Molecular Weight	150.17 g/mol [1][3]
CAS Number	936-51-6[1]
IUPAC Name	2-phenyl-1,3-dioxolane[1]
Synonyms	Benzaldehyde ethylene acetal[1][2][4]

Spectroscopic Data



The structural confirmation of **2-Phenyl-1,3-dioxolane** is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in the molecule. The spectrum of **2-Phenyl-1,3-dioxolane** is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the dioxolane ring.[5]

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.50 - 7.30	m	Aromatic (C ₆ H ₅)
5.80	S	CH (acetal)
4.15 - 3.95	m	OCH ₂ CH ₂ O

Note: Data is illustrative and may vary based on the solvent and instrument parameters used. [5]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is employed to determine the number of unique carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
137.9	C (quaternary, aromatic)
129.2	CH (aromatic)
128.5	CH (aromatic)
126.6	CH (aromatic)
103.9	CH (acetal, O-C-O)
65.3	CH ₂ (OCH ₂)



Source: Adapted from publicly available spectral data for **2-phenyl-1,3-dioxolane**.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Phenyl-1,3-dioxolane** will exhibit characteristic absorption bands corresponding to C-H and C-O bonds.

Wavenumber (cm ⁻¹)	Assignment
3050 - 3000	C-H stretching (aromatic)
2950 - 2850	C-H stretching (aliphatic)
1600, 1475	C=C stretching (aromatic ring)
1200 - 1000	C-O stretching (acetal)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Assignment
150	[M] ⁺ (Molecular ion)
149	[M-H]+
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅]+

Experimental Protocols Synthesis of 2-Phenyl-1,3-dioxolane

A common and efficient method for the synthesis of **2-Phenyl-1,3-dioxolane** is the acid-catalyzed reaction of benzaldehyde with ethylene glycol.[3]

Materials:



- Benzaldehyde
- · Ethylene glycol
- Toluene
- p-Toluenesulfonic acid (catalytic amount)
- Potassium carbonate (K₂CO₃)

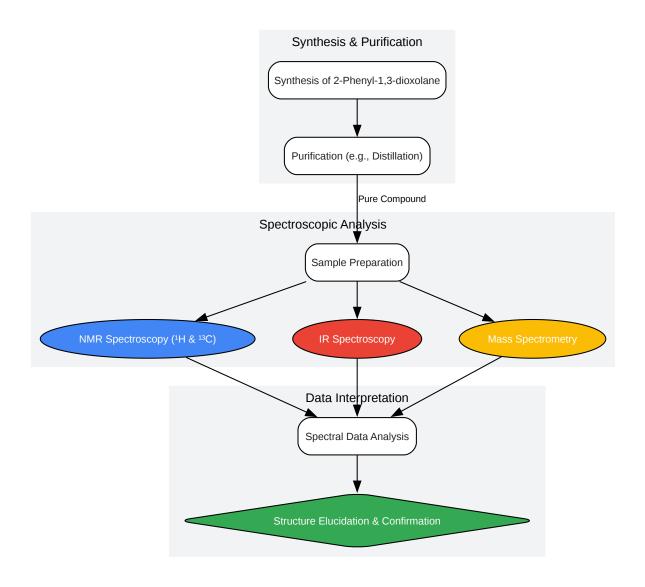
Procedure:

- A solution of benzaldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (500 ml) is heated at reflux in a flask equipped with a Dean-Stark trap.[3]
- The reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when no more water is collected.
- The solution is then cooled to room temperature and treated with K₂CO₃ to neutralize the acid catalyst.[3]
- The mixture is filtered, and the toluene is removed under reduced pressure.
- The crude product is purified by distillation to yield **2-Phenyl-1,3-dioxolane**.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Phenyl-1,3-dioxolane**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy



Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.[5]

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **2-Phenyl-1,3-dioxolane** in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]
- Transfer the solution to a 5 mm NMR tube.[5]

Data Acquisition:

- ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-tonoise ratio. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.[5]
- ¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required compared to ¹H NMR.[5]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used for analysis.

Sample Preparation: The sample is typically dissolved in a volatile solvent and injected into the instrument.



Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).[5] Electron ionization (EI) is a common method for generating ions.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust and comprehensive characterization of **2-Phenyl-1,3-dioxolane**. The detailed experimental protocols offer a foundation for the synthesis and analysis of this compound, which is of significant interest to researchers in organic synthesis and drug development. The synergistic use of these spectroscopic techniques is crucial for the unambiguous structural elucidation and purity assessment of **2-Phenyl-1,3-dioxolane** and its derivatives.[5]

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References

- 1. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxolane, 2-phenyl- [webbook.nist.gov]
- 3. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 4. 1,3-Dioxolane, 2-phenyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
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